molecular formula C20H22FN3O4S B2662325 5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide CAS No. 1008092-12-3

5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide

Cat. No.: B2662325
CAS No.: 1008092-12-3
M. Wt: 419.47
InChI Key: UGIULWDSTUXTIK-UHFFFAOYSA-N
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Description

5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a fluorobenzyl group, a methoxy group, and a sulfonamide group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may start with the formation of the quinoxaline core, followed by the introduction of the fluorobenzyl group through nucleophilic substitution reactions. The methoxy and sulfonamide groups are then introduced using specific reagents and catalysts under optimized conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction parameters such as temperature, pressure, and solvent systems is crucial to achieve efficient production. Advanced purification techniques like chromatography and crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoxaline oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving microbial infections and cancer.

    Industry: The compound finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure with similar biological activities.

    Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.

    Phthalazine: A related compound with applications in medicinal chemistry.

Uniqueness

5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and reactivity, while the sulfonamide group contributes to its potential therapeutic effects.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-N-methoxy-N-methyl-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S/c1-22(28-2)29(26,27)15-9-10-17-19(12-15)24(13-14-6-3-4-7-16(14)21)20(25)18-8-5-11-23(17)18/h3-4,6-7,9-10,12,18H,5,8,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIULWDSTUXTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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